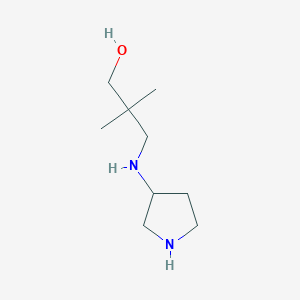

2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

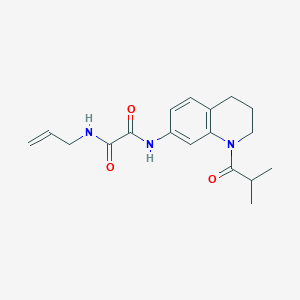

“2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol” is a chemical compound with the molecular weight of 172.27 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H20N2O/c1-9(2,7-12)6-11-8-3-4-10-5-8/h8,10-12H,3-7H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Physical And Chemical Properties Analysis

Scientific Research Applications

Organocatalysis

A derivative of 2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol has been identified as an effective organocatalyst for asymmetric Michael addition reactions. This compound has been shown to yield good to high results with excellent enantioselectivities, which is crucial for creating specific molecular configurations in pharmaceutical and chemical synthesis (Cui Yan-fang, 2008).

Generation of Structurally Diverse Libraries

The compound has been utilized in alkylation and ring closure reactions for generating a structurally diverse library of compounds. This versatility is significant for discovering new molecules with potential applications in various fields including medicinal chemistry and materials science (G. Roman, 2013).

Enantioselective Synthesis

It plays a key role in the enantioselective synthesis of propargylic amines. The presence of the dimethylcarbinol unit in related compounds helps in achieving high enantioselectivity, which is important in the synthesis of chiral compounds used in various industries (W. Fan & S. Ma, 2013).

Cycloaddition and Michael-Type Reactions

This compound undergoes cycloaddition and Michael-type reactions, leading to the formation of pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines. These reactions are critical for the synthesis of complex molecular structures used in pharmaceuticals and advanced materials (E. B. Walsh et al., 1988).

Electroluminescent Materials

Derivatives of this compound have been studied for their potential in creating electroluminescent materials. This has implications for the development of new types of display technologies and lighting systems (F. Huang et al., 2004).

CO2 Capture

It has been studied for its potential use in post-combustion CO2 capture, demonstrating its relevance in environmental applications and the pursuit of more sustainable industrial processes (I. Bernhardsen et al., 2019).

Safety and Hazards

The safety information for “2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name |

2,2-dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,7-12)6-11-8-3-4-10-5-8/h8,10-12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLVYDIARCTBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCNC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![2-(2-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2558113.png)

![(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2558115.png)

![N~1~-(2,3-dimethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2558116.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558122.png)

![N-[(4-methylphenyl)methyl]-4-(thiophene-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2558127.png)